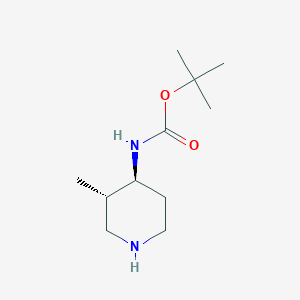

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Description

“(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester” is a chiral piperidine derivative featuring a carbamic acid tert-butyl ester group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and enzymatic pathways. Its stereochemistry ((3S,4S)) and structural features—such as the tert-butyl carbamate protecting group and the 3-methyl substituent on the piperidine ring—enhance its stability and modulate its interactions with biological targets . The tert-butyl group protects the amine during synthetic steps, while the methyl group influences steric and electronic properties, affecting conformational preferences and binding affinity .

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Methyl Group: The methyl group at the 3-position of the piperidine ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Carbamate Formation: The carbamic acid tert-butyl ester group is introduced through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tert-butyl ester group may influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Ring Systems :

- Piperidine-based analogues (e.g., the target compound and tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate) exhibit greater conformational flexibility compared to pyrrolidine derivatives (e.g., (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester), which have a five-membered ring. This impacts binding to rigid enzyme active sites .

- Benzyl-substituted piperidines (e.g., 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) introduce aromaticity, enhancing interactions with hydrophobic pockets in proteins .

Substituent Effects: Methyl vs. Halogenation: Fluorine in (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester improves metabolic stability and polarity, influencing pharmacokinetics .

Stereochemical Variations

The stereochemistry of the piperidine ring significantly impacts biological activity:

- The (3S,4S) configuration in the target compound contrasts with (3R,4R) or (3S,4R) isomers (e.g., in ’s racemic mixture). These differences alter hydrogen-bonding patterns and substrate-enzyme complementarity. For example, the (3R,4R) isomer of 4-methylpiperidin-3-yl carbamate shows reduced affinity for acetylcholinesterase compared to the (3S,4S) form .

Biological Activity

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is integral to many pharmacologically active molecules. Its structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 1262787-68-7 |

| IUPAC Name | tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate |

The inclusion of the tert-butyl ester group enhances the compound's stability and influences its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, mimicking natural substrates or inhibitors due to the structural similarity provided by the piperidine ring.

- Receptor Modulation : It can potentially modulate receptor activities, affecting signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study 1: Inhibition of IL-1β Signaling

A study published in Frontiers in Chemistry explored the effects of similar carbamates on IL-1β signaling pathways. The findings indicated that these compounds could selectively inhibit IL-1β-triggered inflammation without affecting NF-κB pathways, suggesting a unique mechanism that may also apply to this compound .

Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of various piperidine derivatives demonstrated that modifications at the 3-position significantly influenced biological activity. Compounds with bulky substituents like tert-butyl showed enhanced stability and bioavailability in vivo.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid methyl ester | Methyl instead of tert-butyl | Lower stability |

| (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid ethyl ester | Ethyl instead of tert-butyl | Moderate activity |

| (3R,4R)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester | Stereochemical variation | Potentially different activity |

The presence of the tert-butyl group provides steric hindrance that may enhance selectivity for certain biological targets compared to other esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.